molecular formula C12H16OSi B8672088 3-((Trimethylsilyl)oxy)indene CAS No. 31928-64-0

3-((Trimethylsilyl)oxy)indene

Cat. No.: B8672088
CAS No.: 31928-64-0
M. Wt: 204.34 g/mol
InChI Key: YXZRFWIVBXHTBE-UHFFFAOYSA-N
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Description

3-((Trimethylsilyl)oxy)indene (C₁₂H₁₈OSi) is a substituted indene derivative featuring a trimethylsilyloxy (-OSi(CH₃)₃) group at the 3-position of the indene backbone. Indene itself is a bicyclic hydrocarbon composed of fused benzene and cyclopentene rings. The introduction of the trimethylsilyloxy group enhances steric bulk and electronic effects, influencing reactivity and stability.

Properties

CAS No.

31928-64-0

Molecular Formula

C12H16OSi

Molecular Weight

204.34 g/mol

IUPAC Name

3H-inden-1-yloxy(trimethyl)silane

InChI

InChI=1S/C12H16OSi/c1-14(2,3)13-12-9-8-10-6-4-5-7-11(10)12/h4-7,9H,8H2,1-3H3

InChI Key

YXZRFWIVBXHTBE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CCC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Physical State : Trimethylsilylindene derivatives are typically liquids. For example, trimethylsilylindene isomers are described as clear, colorless liquids with a density of 0.922 g/mL .
  • Stability : Sensitive to polymerization under light and oxygen, requiring storage in inert atmospheres (argon/nitrogen) .
  • Spectroscopic Data : The 'HNMR spectrum of the 3-(trimethylsilyl)indene isomer shows a distinct singlet at δ 6.031 for the trimethylsilyl group .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituents/Functional Groups Key Properties/Applications Reference
3-((Trimethylsilyl)oxy)indene -OSi(CH₃)₃ at C3 Liquid, δ 6.031 (HNMR); catalytic intermediates
1,3-Bis(trimethylsilyl)indene -Si(CH₃)₃ at C1 and C3 Forms rare earth complexes (Y, Lu, Dy); used in hydroamination catalysis
Indene Oxide Epoxide group at C1-C2 Polymerizes with CO₂ to form polycarbonates (Tg = 134°C)
Indene Unsubstituted Environmental pollutant; slow degradation vs. naphthalene
3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile -OSi(CH₃)₃ and -CN groups Commercial availability; nitrile functionality enhances reactivity

Thermal and Environmental Stability

  • Polymerization Potential: Indene oxide-derived polycarbonates exhibit high thermal stability (up to 249°C) and glass transition temperatures (Tg = 134°C) . In contrast, this compound’s polymerization sensitivity under light/O₂ suggests lower thermal resilience .
  • Environmental Persistence : Unsubstituted indene degrades slower than naphthalene in groundwater due to structural rigidity . The trimethylsilyloxy group may further hinder biodegradation, though direct data are lacking.

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